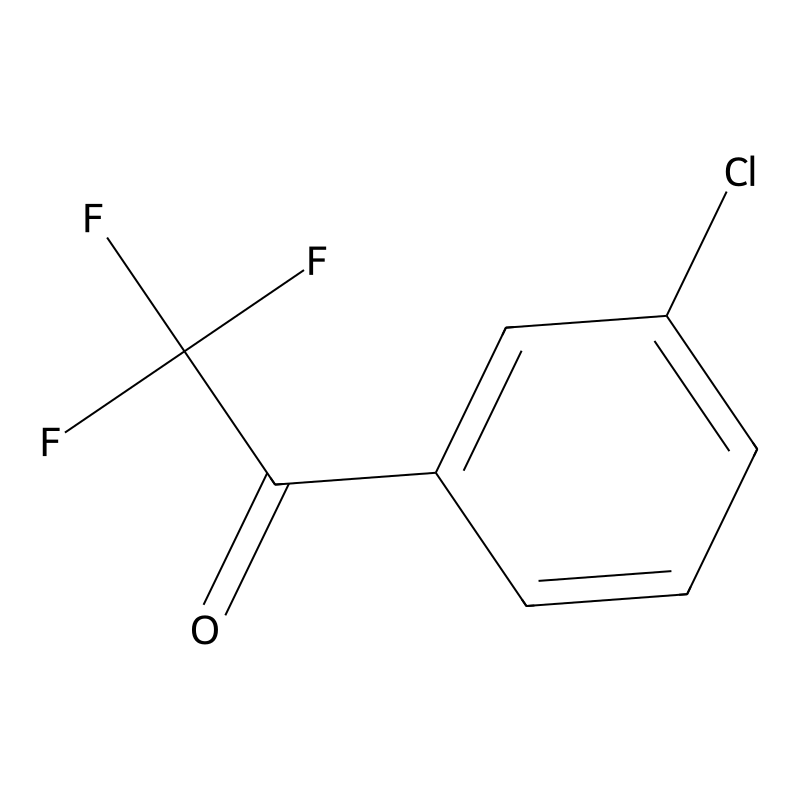1-(3-Chlorophenyl)-2,2,2-trifluoroethanone

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Synthesis and Characterization:
1-(3-Chlorophenyl)-2,2,2-trifluoroethanone (CAS: 321-31-3) is a fluorinated aromatic ketone. While its specific applications in scientific research are limited, there are reports on its synthesis and characterization using various methods, including Friedel-Crafts acylation and nucleophilic substitution reactions. [, ] These studies provide valuable insights into the reactivity and functionalization potential of this compound, which could be beneficial for further research endeavors.
Potential Applications:
Due to the presence of a reactive carbonyl group and a halogen atom, 1-(3-Chlorophenyl)-2,2,2-trifluoroethanone possesses potential for further synthetic transformations and exploration in various scientific research fields. Here are some potential applications:
- Intermediate in Organic Synthesis: The compound's functional groups might allow its utilization as a building block in the synthesis of more complex molecules with desired properties, such as pharmaceuticals or functional materials. []
- Study of Fluorine-Containing Compounds: The presence of three fluorine atoms makes it a candidate for studies investigating the unique properties and reactivity of fluorinated compounds. This could contribute to the development of novel materials with specific functionalities. []
1-(3-Chlorophenyl)-2,2,2-trifluoroethanone is a fluorinated organic compound characterized by the presence of a chlorophenyl group and a trifluoroethanone moiety. The molecular formula of this compound is C₈H₄ClF₃O, and it has a molecular weight of approximately 208.57 g/mol . The trifluoroethanone structure contributes to its unique chemical properties, including increased lipophilicity and stability, which are advantageous in various applications, particularly in medicinal chemistry.
- Electrophilic Aromatic Substitution: The presence of the chlorophenyl group allows for electrophilic substitution reactions, which can lead to further functionalization of the aromatic ring.
- Nucleophilic Addition: The carbonyl carbon can react with nucleophiles, leading to the formation of alcohols or amines upon reduction or substitution.
- Fluoride Ion-Catalyzed Reactions: Derivatives of this compound have been utilized in fluoride ion-catalyzed transformations, showcasing its versatility in synthetic organic chemistry .
Preliminary studies indicate that derivatives of 1-(3-Chlorophenyl)-2,2,2-trifluoroethanone exhibit significant biological activity. For instance, related compounds have shown antibacterial properties and have been explored for their efficacy against various bacterial strains. The fluorinated nature of these compounds often enhances their pharmacokinetic profiles, making them suitable candidates for drug development.
The synthesis of 1-(3-Chlorophenyl)-2,2,2-trifluoroethanone can be achieved through several methods:
- Direct Fluorination: Utilizing fluorinating agents to introduce trifluoromethyl groups onto aromatic rings.
- Electrophilic Aromatic Substitution: Chlorinated phenols can be reacted with trifluoroacetyl chloride in the presence of Lewis acids to yield the desired ketone.
- Multistep Synthesis: A more complex route may involve the initial synthesis of a precursor compound followed by selective chlorination and trifluoromethylation .
1-(3-Chlorophenyl)-2,2,2-trifluoroethanone finds applications in various fields:
- Pharmaceuticals: Its derivatives are being investigated for potential use as antibacterial agents and other therapeutic applications.
- Agricultural Chemicals: The compound may serve as a precursor for agrochemicals due to its biological activity.
- Material Science: Fluorinated compounds are often used in developing advanced materials with unique properties such as thermal stability and chemical resistance.
Interaction studies involving 1-(3-Chlorophenyl)-2,2,2-trifluoroethanone focus on its reactivity with biological molecules. These studies typically assess:
- Binding Affinity: Evaluating how well the compound binds to target enzymes or receptors.
- Metabolic Stability: Understanding how the compound is metabolized in biological systems and its potential toxicity.
- Synergistic Effects: Investigating how this compound interacts with other pharmaceuticals to enhance efficacy or reduce side effects.
1-(3-Chlorophenyl)-2,2,2-trifluoroethanone shares structural similarities with several other fluorinated compounds. Here are some notable comparisons:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 1-(4-Chlorophenyl)-2,2,2-trifluoroethanone | Similar fluorinated ketone | Different chlorination position affects reactivity |
| 1-(3-Chlorophenyl)-1-trifluoromethylpropan-1-one | Related fluorinated ketone | Contains a propanone structure instead of ethanone |
| 1-(3-Bromophenyl)-2,2,2-trifluoroethanone | Halogenated analog | Bromine instead of chlorine may alter biological activity |
The uniqueness of 1-(3-Chlorophenyl)-2,2,2-trifluoroethanone lies in its specific combination of halogen substituents and the trifluoromethyl group, which influences its chemical behavior and biological interactions significantly compared to similar compounds.
XLogP3
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Pictograms

Irritant








